

Structure-Activity Relationship of Bombykol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Bombykol*

Cat. No.: *B110295*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of **bombykol**, the primary sex pheromone of the silkworm moth, *Bombyx mori*, and its derivatives. By examining the impact of structural modifications on biological activity, we aim to provide a valuable resource for researchers in chemical ecology, neurobiology, and pest management.

Introduction to Bombykol and its Significance

Bombykol, (10E,12Z)-hexadeca-10,12-dien-1-ol, is a potent chemoattractant crucial for the reproductive success of *Bombyx mori*.^[1] Its high specificity and the male moth's exquisite sensitivity to it make the **bombykol** signaling pathway an excellent model system for studying olfaction. Understanding the SAR of **bombykol** derivatives is key to developing species-specific and environmentally benign pest control strategies, as well as for probing the molecular mechanisms of olfaction. The biological activity of these derivatives is primarily assessed through their binding affinity to the Pheromone-Binding Protein (PBP), electrophysiological responses from the olfactory sensory neurons, and behavioral assays.

Comparative Analysis of Bombykol Derivatives

The biological activity of **bombykol** is highly dependent on its specific chemical structure. Modifications to the position and configuration of the double bonds, the length of the alkyl chain, and the terminal functional group can all have profound effects on activity.

Data Presentation

The following table summarizes the available quantitative data for **bombykol** and a selection of its derivatives. The data is compiled from various studies employing different experimental techniques, as noted.

| Compound Name | Structure | Modification from Bombykol | Biological Activity Data | Assay Type | Reference |
|---|--|-----------------------------|--|-------------------|-----------|
| Bombykol | (10E,12Z)-Hexadeca-10,12-dien-1-ol | - | Dissociation Constant (Kd): 2.1 x 10 ⁻⁶ M | PBP Binding Assay | |
| High electrophysiological response | Single Sensillum Recording (SSR) | [2] | | | |
| Thio-bombykol | (10E,12Z)-1-Thiohexadeca-10,12-diene | -OH group replaced with -SH | Dissociation Constant (Kd): 2.4 x 10 ⁻⁶ M | PBP Binding Assay | [3] |
| (10E,12E)-Bombykol | (10E,12E)-Hexadeca-10,12-dien-1-ol | Z to E isomerization at C12 | Requires 10 ⁴ -10 ⁵ fold higher dose for behavioral response compared to bombykol. | Behavioral Assay | [4] |
| Elicits marginal responses at high doses. | Gas Chromatography-Electroantennographic Detector (GC-EAD) | [4] | | | |
| Bombykal | (10E,12Z)-Hexadeca-10,12-dien-1-al | -OH group oxidized to -CHO | Does not elicit orientating behavior in | Behavioral Assay | [5] |

male moths.

[5]

Does not bind

to

BmorPBP1.

[3]

PBP Binding

Assay

[3]

(Z,E)-4,6-

Hexadecadie

ne

(4Z,6E)-

Hexadecadie

ne

Isomeric

diene system,

loss of -OH

~100 times

less effective

than

bombykol.

Nerve

Impulse

Firing

Key Structure-Activity Relationship Insights

- **Stereochemistry of Double Bonds:** The precise (10E,12Z) configuration of the conjugated diene system is paramount for high biological activity. The (10E,12E)-isomer shows dramatically reduced activity, requiring a significantly higher concentration to elicit a behavioral response.[4] This highlights the stringent stereochemical requirements of the **bombykol** receptor.
- **The Terminal Functional Group:** The terminal hydroxyl group is a key feature for activity. While its replacement with a thiol group (thio-**bombykol**) results in a comparable binding affinity to the PBP,[3] oxidation to an aldehyde (bombykal) abolishes the attractive behavioral response and binding to the primary PBP (BmorPBP1).[3][5] This suggests that while the PBP may tolerate some changes at this position, the receptor (BmOR-1) has a strict requirement for a hydrogen bond donor.
- **Chain Length and Diene Position:** Although not extensively quantified in readily available literature, studies on other moth species suggest that both the overall chain length and the position of the diene system are critical for optimal receptor activation.

Experimental Protocols

A brief overview of the key experimental methodologies used to generate the data in this guide is provided below.

Pheromone-Binding Protein (PBP) Binding Assay

This assay quantifies the affinity of a ligand for the PBP. A common method is a competitive binding assay using a fluorescent probe or a radiolabeled ligand.

Simplified Protocol:

- A solution of the PBP is incubated with a known concentration of a fluorescent probe or radiolabeled **bombykol**.
- Increasing concentrations of the unlabeled test compound (**bombykol** derivative) are added to the mixture.
- The displacement of the probe/radioligand is measured by fluorescence quenching or scintillation counting, respectively.
- The concentration of the test compound that displaces 50% of the bound probe/radioligand (IC50) is determined.
- The dissociation constant (Kd) is then calculated from the IC50 value. A lower Kd indicates a higher binding affinity.

Electroantennography (EAG)

EAG measures the summed electrical potential from all the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus. It provides a measure of the overall antennal sensitivity to a compound.

Simplified Protocol:

- An antenna is excised from a male moth and mounted between two electrodes.
- A continuous stream of humidified, purified air is passed over the antenna.
- A pulse of air containing the test compound at a specific concentration is injected into the airstream.

- The change in the electrical potential between the two electrodes (the EAG response) is recorded and amplified.
- The amplitude of the EAG response is proportional to the number of responding neurons and their firing rates.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum (olfactory hair).

Simplified Protocol:

- The insect is immobilized, and its antenna is positioned under a microscope.
- A sharp recording electrode is inserted into a single sensillum, making contact with the sensillum lymph. A reference electrode is placed elsewhere on the insect.
- A continuous stream of humidified, purified air is passed over the antenna.
- A pulse of air containing the test compound is introduced into the airstream.
- The action potentials (spikes) from the neuron(s) within the sensillum are recorded.
- The response is quantified by counting the number of spikes in a given time window after stimulus onset and subtracting the spontaneous firing rate.

Mandatory Visualizations

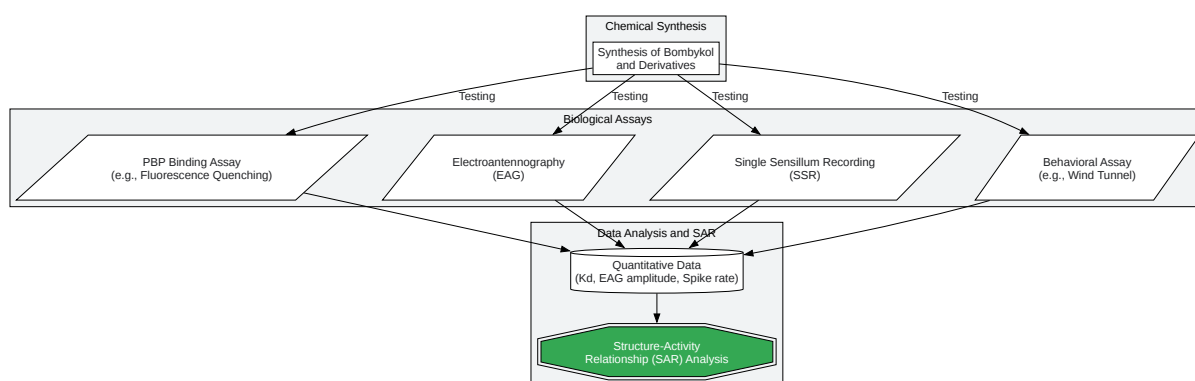
Bombykol Olfactory Signaling Pathway



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Caption: The olfactory signal transduction pathway for **bombykol** in Bombyx mori.

Experimental Workflow for SAR Studies



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Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of **bombykol** derivatives.

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